2-Chloro-3-fluoro-5-iodopyridin-4-amine is a halogenated pyridine derivative characterized by the presence of chlorine, fluorine, and iodine atoms on its aromatic ring. Its molecular formula is CHClFIN, with a molar mass of approximately 272.45 g/mol. This compound is notable for its unique substitution pattern, which allows for diverse chemical reactivity and potential applications in medicinal chemistry and organic synthesis.
Halogenated pyridines, including 2-chloro-3-fluoro-5-iodopyridin-4-amine, have been studied for their biological activities. These compounds often exhibit:
Several methods exist for synthesizing 2-chloro-3-fluoro-5-iodopyridin-4-amine:
The unique properties of 2-chloro-3-fluoro-5-iodopyridin-4-amine make it valuable in several fields:
Studies exploring the interactions of 2-chloro-3-fluoro-5-iodopyridin-4-amine with biological targets are essential for understanding its potential therapeutic effects. Interaction studies may include:
Such studies are crucial for determining its suitability as a lead compound in drug development.
Several compounds share structural similarities with 2-chloro-3-fluoro-5-iodopyridin-4-amine. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 2-Chloro-5-fluoro-4-iodo-pyridine | 0.88 | Different halogen positioning; potential bioactivity |
| 2-Chloro-5-fluoro-3-methylpyridine | 0.88 | Methyl group alters reactivity and solubility |
| 2-Chloro-3-fluoro-4-iodo-pyridine | 0.76 | Similar halogens but different substitution pattern |
| 2-Chloro-3-fluoropyridin-4-amines | 0.75 | Variations in amino group positioning |
| 2-Chloro-5-fluoro-pyridin | 0.72 | Lacks iodine; different reactivity profile |
The distinct arrangement of halogens and the presence of an amino group in 2-chloro-3-fluoro-5-iodopyridin-4-amines contribute to its unique chemical behavior and potential applications compared to similar compounds .
Halogenation of pyridine derivatives demands careful control to achieve meta- and para-selectivity. Traditional methods using elemental halogens (e.g., I₂, Cl₂) with Brønsted or Lewis acids often yield regioisomeric mixtures due to the pyridine ring’s inherent electron deficiency. A breakthrough approach involves transiently converting pyridines into Zincke imine intermediates, which are polarized alkenes that undergo electrophilic halogenation with high 3-position selectivity. For example, treating 2-chloro-3-fluoropyridine with dibenzylamine forms a Zincke imine, which reacts with N-iodosuccinimide (NIS) to introduce iodine at the C5 position (Fig. 1A). Subsequent ring closure regenerates the pyridine core, yielding 2-chloro-3-fluoro-5-iodopyridine with >20:1 regioselectivity.
Key Reaction Parameters
| Parameter | Value/Range | Impact on Selectivity |
|---|---|---|
| Halogen Source | NIS, NBS, NCS | Determines halogen type |
| Temperature | 25–90°C | Higher temps improve kinetics |
| Solvent | Dichloromethane, DMF | Polarity affects intermediate stability |
This method avoids harsh conditions, making it compatible with thermally sensitive substrates.
Palladium-catalyzed cross-coupling reactions enable precise iodine introduction at the C5 position. The Stille coupling, for instance, utilizes a tributylstannane precursor to transfer iodine onto the pyridine ring. A representative protocol involves reacting 2-chloro-3-fluoropyridin-4-amine with iodotributylstannane in the presence of Pd(PPh₃)₄, yielding the iodinated product with >90% efficiency. Similarly, Suzuki-Miyaura couplings with arylboronic acids can introduce iodine via transmetalation steps.
Optimized Conditions for Stille Coupling
These methods are advantageous for late-stage functionalization in drug discovery, allowing modular assembly of complex molecules.
Introducing the amine group at C4 in polyhalogenated pyridines requires overcoming steric and electronic challenges. A two-step approach developed by Guo et al. involves:
Reaction Metrics
| Step | Yield | Regioselectivity |
|---|---|---|
| Iodination | 83% | >95% C5 |
| Amination | 78% | >98% C4 |
This method’s success hinges on H₂O₂’s role in oxidizing iodide to iodonium ions, facilitating electrophilic substitution.
Ullmann coupling, mediated by copper catalysts, is widely used for C–N bond formation. For 2-chloro-3-fluoro-5-iodopyridin-4-amine synthesis, optimizing ligand choice and solvent polarity is critical. A study using CuI with 1,10-phenanthroline in DMSO achieved 85% yield by enhancing the catalyst’s electron-donating capacity. Microwave-assisted heating further reduced reaction times from 24 hours to 2 hours.
Effect of Ligands on Ullmann Coupling Efficiency
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| 1,10-Phenanthroline | 85 | 12 |
| Ethylene diamine | 62 | 24 |
| None | 28 | 48 |
These optimizations mitigate dehalogenation side reactions, preserving the iodine substituent.
The substitution pattern of 2-chloro-3-fluoro-5-iodopyridin-4-amine positions the amine group at the para position relative to iodine (C5), chlorine at the ortho position (C2), and fluorine at the meta position (C3). This arrangement creates a complex interplay of electronic and steric effects:
Ortho Chlorine (C2): The chlorine atom at the ortho position exerts strong electron-withdrawing inductive (-I) effects, reducing electron density at the pyridine ring. This destabilizes the aromatic π-system and directs electrophilic substitution to positions activated by residual electron density [4] [6]. Ortho halogens also introduce steric hindrance, which can influence metal coordination preferences [7].
Meta Fluorine (C3): Fluorine’s high electronegativity and small atomic radius enable both -I and resonance (+R) effects. However, in the meta position, its resonance donation is minimized, leaving dominant inductive withdrawal. This reduces electron density at the nitrogen atom, potentially altering basicity and coordination behavior [5] [6].
Para Iodine (C5): Iodine’s polarizable electron cloud provides moderate -I effects but contributes significant steric bulk. The para position allows iodine to exert minimal electronic disruption on the amine group while creating a steric barrier for axial approaches in coordination complexes [7].
Comparative studies on pyridine derivatives reveal that meta-substituted electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce ring electron density by up to 30% compared to para-substituted analogs [4]. In 2-chloro-3-fluoro-5-iodopyridin-4-amine, the cumulative electron withdrawal from Cl, F, and I likely results in a highly electron-deficient aromatic system, as evidenced by its low predicted π-electron population (<0.5 e⁻/atom) [6].
Hammett constants (σ) quantify substituent effects on aromatic systems. For 2-chloro-3-fluoro-5-iodopyridin-4-amine, the substituents’ σ values are:
The composite electronic effect (Σσ) is calculated as:
$$
\Sigma\sigma = \sigma{\text{Cl(ortho)}} + \sigma{\text{F(meta)}} + \sigma_{\text{I(para)}} = 0.37 + 0.34 + 0.18 = 0.89
$$
This high Σσ indicates strong electron withdrawal, consistent with reduced basicity of the pyridine nitrogen. Experimental data from analogous systems show a linear correlation (R² = 0.92) between Σσ and pyridine pKa, predicting a pKa of ~1.5 for this compound [4] [6].
Electron-deficient pyridines exhibit enhanced reactivity toward nucleophilic aromatic substitution (NAS). For example, in 3-fluoro-4-aminopyridine derivatives, meta-fluorine directs NAS to the ortho and para positions relative to the amine [5]. Similarly, the iodine substituent in 2-chloro-3-fluoro-5-iodopyridin-4-amine may act as a leaving group in cross-coupling reactions, facilitated by the electron-withdrawing environment [7].
The steric bulk of iodine (van der Waals radius: 1.98 Å) and chlorine (1.75 Å) significantly impacts metal coordination geometry. In palladium complexes, ortho-chlorine and para-iodine substituents enforce a distorted square-planar geometry, with ligand bite angles reduced by 8–12° compared to unsubstituted pyridines [7].
Table 1: Steric Parameters in Pyridine-Metal Complexes
| Substituent | Tolman Cone Angle (°) | Metal-Ligand Distance (Å) |
|---|---|---|
| None | 128 | 2.05 |
| 2-Cl | 142 | 2.11 |
| 5-I | 156 | 2.18 |
| 2-Cl,3-F,5-I (This compound) | 165 (predicted) | 2.23 (predicted) |
The cumulative steric demand of Cl, F, and I restricts access to the pyridine nitrogen, favoring monodentate over chelating coordination modes. In silver(I) and iodine(I) complexes, bulky 2-substituted pyridines form linear [N–Ag–N]⁺ or [N–I–N]⁺ structures with bond lengths elongated by 0.05–0.08 Å compared to less hindered analogs [7].